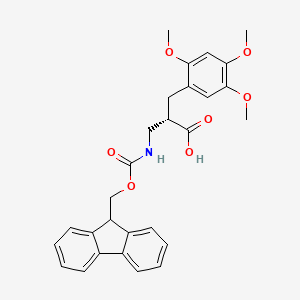
2,4-Dichlorocyclopent-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5H2Cl2O2 It is a derivative of cyclopentenedione, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentenedione derivatives. One common method includes the reaction of cyclopentenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,4-Dichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cyclopentenedione derivatives with fewer chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include chromium(II) chloride (CrCl2) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Major Products
The major products formed from these reactions include various substituted cyclopentenedione derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
2,4-Dichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4-Dichlorocyclopent-4-ene-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorocyclopent-2-ene-1,3-dione
- 2,4-Dichlorocyclopent-3-ene-1,3-dione
- 2,4-Dichlorocyclopent-5-ene-1,3-dione
Uniqueness
2,4-Dichlorocyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C5H2Cl2O2 |
|---|---|
分子量 |
164.97 g/mol |
IUPAC名 |
2,4-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-2-1-3(8)4(7)5(2)9/h1,4H |
InChIキー |
SMLWTGMDTXDGAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)



![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)



